molecular formula C19H20N4O4S B2613962 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-97-8

1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2613962
CAS番号: 899747-97-8
分子量: 400.45
InChIキー: ZZEUFYCXPFENAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective investigational inhibitor of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes the key signaling molecule cyclic guanosine monophosphate (cGMP). This compound is a key research tool for studying the cGMP signaling pathway, which plays a critical role in smooth muscle relaxation, platelet aggregation , and neuronal transmission . By elevating intracellular cGMP levels, it facilitates the investigation of downstream effects in cellular and physiological models. Its core research value lies in its utility for exploring pathophysiological mechanisms and potential therapeutic interventions for a range of conditions, including cardiovascular diseases , pulmonary hypertension , and erectile dysfunction . Researchers utilize this pyridopyrimidine-dione derivative to dissect complex signaling cascades and to validate PDE5 as a target in novel disease contexts.

特性

CAS番号

899747-97-8

分子式

C19H20N4O4S

分子量

400.45

IUPAC名

1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H20N4O4S/c1-4-5-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-6-8-14(9-7-12)23(26)27/h6-10H,4-5,11H2,1-3H3

InChIキー

ZZEUFYCXPFENAR-UHFFFAOYSA-N

SMILES

CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C

溶解性

not available

製品の起源

United States

生物活性

1,3-Dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure features a pyrido[2,3-d]pyrimidine core with various substituents that enhance its chemical and biological properties. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of 400.45 g/mol. The presence of a nitrobenzyl group and a thioether linkage contributes to its unique reactivity and potential pharmacological applications.

Property Value
Molecular FormulaC19H20N4O4S
Molecular Weight400.45 g/mol
Structural FeaturesNitrobenzyl group, thioether linkage

Biological Activity Overview

Pyrimidine derivatives are known for their diverse biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The specific compound in focus is anticipated to exhibit significant biological activities due to its structural features.

Anticancer Activity

Studies indicate that compounds similar to 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation in cancer cells. For instance, related pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit eEF-2K activity with IC50 values as low as 420 nM in MDA-MB-231 breast cancer cells .

Antimicrobial and Antiviral Activities

Pyrimidine derivatives have also demonstrated significant antimicrobial and antiviral activities. Compounds structurally related to the target compound have shown effectiveness against various bacterial strains and viral infections .

The mechanism of action for 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may involve:

  • Inhibition of Kinases : By interacting with specific kinases such as eEF-2K, leading to decreased protein synthesis in cancer cells.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could contribute to its pharmacological effects.

Study on eEF-2K Inhibition

A study synthesized a series of pyrido[2,3-d]pyrimidine derivatives and evaluated their inhibitory activity against eEF-2K. Compound A-484954 (a close analog) showed an IC50 value of 420 nM against eEF-2K in vitro. This suggests that the structural modifications present in these compounds could enhance their efficacy as potential anticancer agents .

Antimicrobial Activity Assessment

In another investigation into antimicrobial properties, several pyrimidine derivatives exhibited promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antimicrobial activity .

科学的研究の応用

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, particularly leukemia and breast cancer cells.

  • Mechanism of Action : The compound acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, it reduces the availability of tetrahydrofolate, leading to decreased nucleotide synthesis and ultimately cell death in rapidly dividing cancer cells .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating chronic inflammatory diseases.

  • Mechanism : The anti-inflammatory effects are hypothesized to be mediated through inhibition of the NF-kB signaling pathway, which plays a key role in regulating immune responses .

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. Its ability to scavenge free radicals suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Acute Leukemia Treatment

In a study involving acute biphenotypic leukemia, treatment with this compound resulted in significant tumor size reduction in xenograft models at doses as low as 10 mg/kg. Histological analysis revealed decreased proliferation markers in treated tumors compared to controls .

Case Study 2: Chronic Inflammation Model

Another study evaluated the compound's effects on chronic inflammatory conditions using animal models. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment over a two-week period, supporting its potential therapeutic application in inflammatory diseases .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocycle Variations

  • Pyrido[2,3-d]pyrimidine vs. Pyrimidine Derivatives: The pyrido[2,3-d]pyrimidine core in the target compound distinguishes it from simpler pyrimidine-diones (e.g., 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione, ).
  • Thieno[2,3-d]pyrimidine Analogs: Thieno[2,3-d]pyrimidine derivatives () replace the pyridine ring with a thiophene, reducing aromaticity and altering electronic properties. This substitution may decrease metabolic stability but improve solubility due to sulfur’s polarizability .

Substituent Effects at Position 5 and 6

  • This contrasts with 5-cyclopropyl () or 5-(2-methylthiazol-4-yl) () groups, which introduce steric bulk or modulate lipophilicity . Hydroxybenzoyl (): Compounds like 6a–d feature 6-(2-hydroxybenzoyl) groups, which introduce hydrogen-bonding capacity. The target’s 6-propyl chain, however, prioritizes hydrophobic interactions .
  • Position 6 Variations: Propyl (Target) vs. Cyclopropyl (): The 6-propyl chain in the target may enhance membrane permeability compared to the rigid cyclopropyl group, which could restrict conformational flexibility . Aminomethyl and Thienyl (): 7-Amino-6-(aminomethyl)-5-(4,5-dimethyl-2-thienyl) analogs introduce polar and heteroaromatic groups, likely influencing solubility and target selectivity .

Electronic and Computational Insights

  • HOMO-LUMO Gaps :
    Hydroxybenzoyl-substituted pyrido[2,3-d]pyrimidines (6a–d) exhibit HOMO-LUMO gaps of 3.91–4.10 eV (), suggesting moderate reactivity. The target’s nitrobenzylthio group may further lower the LUMO energy, increasing electrophilicity for nucleophilic attack .
  • Molecular Electrostatic Potential (MEP): In analogs like 6a–d, MEP analysis identifies nucleophilic sites at carbonyl oxygens and electrophilic regions near electron-deficient aromatic rings. The nitro group in the target likely amplifies electrophilic character at the benzylthio moiety .

Q & A

Q. What are the standard synthetic routes for constructing the pyrido[2,3-d]pyrimidine-dione core structure?

Methodological Answer: The core structure is typically synthesized via cyclocondensation and alkylation. For example:

  • Cyclocondensation : React 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form a thiazole-substituted intermediate .
  • Alkylation : Treat the intermediate with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base. This introduces alkyl groups at position 1 of the pyrimidine ring .
  • Key Considerations : Optimize reaction time (e.g., 20 hours for reflux) and solvent polarity (acetic acid for cyclization; DMF for alkylation) to improve yields .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • 1H NMR Spectroscopy : Assign peaks based on substituent-induced shifts. For example, the methyl group at position 1 appears as a singlet near δ 3.5 ppm, while aromatic protons from the 4-nitrobenzylthio moiety resonate between δ 7.5–8.3 ppm .
  • Mass Spectrometry (MS) : Use LC-MS (C18 column, 25-minute cycle) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to verify substituent orientation and hydrogen-bonding networks (e.g., N—H⋯O interactions in pyrimidine-dione derivatives) .

Q. What initial protocols are used to screen for antimicrobial activity?

Methodological Answer:

  • Broth Microdilution Assay : Test compounds against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
  • Reference Standards : Compare MIC (Minimum Inhibitory Concentration) values to metronidazole and streptomycin. For example, a derivative with a 4-nitrobenzylthio group showed MIC = 8 µg/mL against S. aureus, outperforming metronidazole (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be improved during alkylation at position 1 of the pyrimidine ring?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the nitrogen at position 1 .
  • Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to reduce side reactions .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

Q. How should researchers interpret contradictory bioactivity data across studies?

Methodological Answer:

  • Variable Substituent Effects : Differences in antimicrobial activity (e.g., 4-nitrobenzylthio vs. 4-methoxyphenyl groups) may arise from electron-withdrawing/-donating properties affecting membrane penetration .
  • Assay Conditions : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth media to minimize variability .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (e.g., p < 0.05 for MIC differences between derivatives) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Substituent Libraries : Synthesize derivatives with varied groups (e.g., alkyl, aryl, heteroaryl) at positions 5 and 6. For example, replacing the 4-nitrobenzylthio group with a 5-phenyl-1,3,4-oxadiazole moiety increased antifungal activity by 30% .
  • Computational Modeling : Perform DFT calculations to correlate electronic parameters (e.g., Hammett σ values) with bioactivity .
  • Crystallographic Data : Use X-ray structures to identify key hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .

Q. How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal Growth : Recrystallize compounds from ethanol/water mixtures under slow evaporation .
  • Data Collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. For example, the C—N bond in the pyrimidine ring typically measures 1.33–1.35 Å .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O—H⋯O between dione carbonyls and water molecules) to confirm stability and packing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。